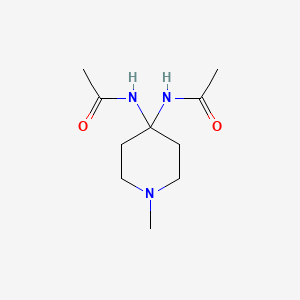![molecular formula C24H22O2 B14260236 (1,3-Phenylene)bis[(4-ethylphenyl)methanone] CAS No. 182683-80-3](/img/structure/B14260236.png)
(1,3-Phenylene)bis[(4-ethylphenyl)methanone]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,3-Phenylene)bis[(4-ethylphenyl)methanone] is an organic compound with the molecular formula C32H28O2 It is a derivative of benzophenone, where the phenyl groups are substituted with ethyl groups at the para positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Phenylene)bis[(4-ethylphenyl)methanone] typically involves the Friedel-Crafts acylation reaction. This reaction uses benzene derivatives and acyl chlorides in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The general reaction scheme is as follows:
Starting Materials: 1,3-dibromobenzene and 4-ethylbenzoyl chloride.
Catalyst: Aluminum chloride (AlCl3).
Solvent: Dichloromethane (CH2Cl2) or another non-polar solvent.
Reaction Conditions: The reaction is carried out at low temperatures (0-5°C) to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of (1,3-Phenylene)bis[(4-ethylphenyl)methanone] follows similar principles but on a larger scale. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity starting materials and catalysts is crucial to minimize impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions
(1,3-Phenylene)bis[(4-ethylphenyl)methanone] undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
(1,3-Phenylene)bis[(4-ethylphenyl)methanone] has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of (1,3-Phenylene)bis[(4-ethylphenyl)methanone] depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
Benzophenone: A simpler analog without the ethyl substitutions.
(1,3-Phenylene)bis[(4-methylphenyl)methanone]: Similar structure with methyl groups instead of ethyl groups.
(1,3-Phenylene)bis[(4-chlorophenyl)methanone]: Contains chlorine substituents instead of ethyl groups.
Uniqueness
(1,3-Phenylene)bis[(4-ethylphenyl)methanone] is unique due to the presence of ethyl groups, which can influence its chemical reactivity and physical properties. These substitutions can affect the compound’s solubility, melting point, and interaction with other molecules, making it distinct from its analogs.
Propiedades
Número CAS |
182683-80-3 |
|---|---|
Fórmula molecular |
C24H22O2 |
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
[3-(4-ethylbenzoyl)phenyl]-(4-ethylphenyl)methanone |
InChI |
InChI=1S/C24H22O2/c1-3-17-8-12-19(13-9-17)23(25)21-6-5-7-22(16-21)24(26)20-14-10-18(4-2)11-15-20/h5-16H,3-4H2,1-2H3 |
Clave InChI |
POYSEQXMLYBSJV-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Phenyl-5-[(E)-phenyldiazenyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14260158.png)
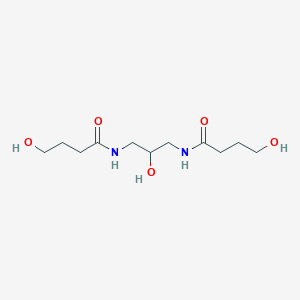
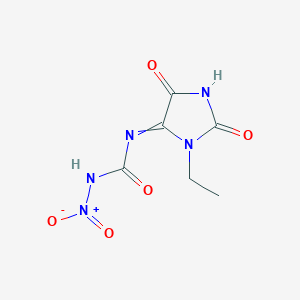
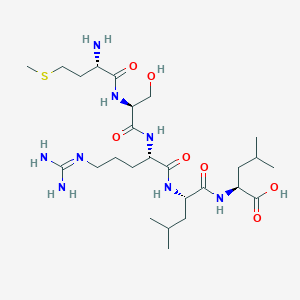


![N,N'-(Propane-1,3-diyl)bis{N-[2-(dimethylamino)ethyl]propanamide}](/img/structure/B14260205.png)
![(2R,3R)-2,3-bis[(2-methoxybenzoyl)oxy]butanedioic acid](/img/structure/B14260213.png)
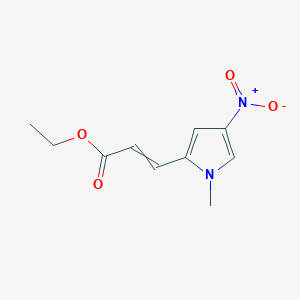
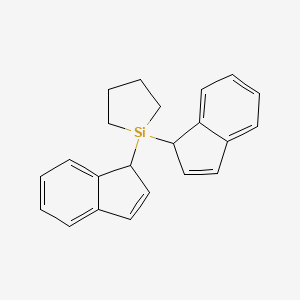
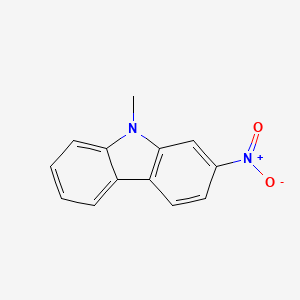
![1,1'-Biphenyl, 4-[2-(2-ethoxyethoxy)ethoxy]-](/img/structure/B14260241.png)
